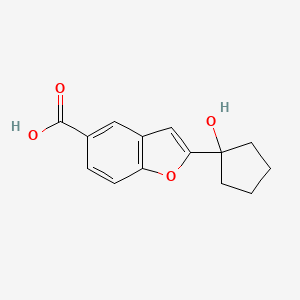

2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-hydroxycyclopentyl)-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c15-13(16)9-3-4-11-10(7-9)8-12(18-11)14(17)5-1-2-6-14/h3-4,7-8,17H,1-2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLZGUBBOIJNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC3=C(O2)C=CC(=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate cyclopentyl derivative under acidic or basic conditions.

Introduction of the Hydroxycyclopentyl Group: The hydroxycyclopentyl group can be introduced via a Grignard reaction, where a cyclopentylmagnesium halide reacts with the benzofuran core.

Industrial Production Methods

Industrial production of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes from the hydroxy group.

Reduction: Formation of alcohols from the carboxylic acid group.

Substitution: Introduction of various substituents on the benzofuran core.

Scientific Research Applications

2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The hydroxy and carboxylic acid groups play crucial roles in its interactions with these targets, influencing its binding affinity and activity.

Comparison with Similar Compounds

Key Observations :

Key Observations :

Biological Activity

2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid is . The structure consists of a benzofuran moiety, a cyclopentyl group, and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid exhibits antimicrobial properties against various pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid. In vitro assays using various cancer cell lines have demonstrated promising results. For example, the compound showed significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values as detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 15.3 |

| MCF-7 (Breast Cancer) | 12.0 |

The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.

The biological activity of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : The compound may form hydrogen bonds with bacterial proteins, disrupting essential metabolic processes.

- Anticancer Mechanism : It appears to activate apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Case Studies

- Antimicrobial Screening : In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of benzofuran compounds, including 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid. The results indicated a broad spectrum of activity against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

- Cancer Cell Line Studies : A comprehensive study conducted on multiple cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, particularly in lung and cervical cancer models. The study emphasized the need for further exploration into the pharmacokinetics and bioavailability of this compound .

Q & A

Q. What are the key synthetic routes for 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid?

The compound can be synthesized via cyclization and oxidation strategies. A common approach involves cyclizing precursors like hydroxybenzaldehyde derivatives with cyclopentyl-containing reagents, followed by oxidation to introduce the carboxylic acid group. Reaction conditions (e.g., base selection, temperature) must be optimized to avoid side products such as over-oxidized dicarboxylic acids or reduced alcohols .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

- NMR : Use 1D /-NMR and 2D techniques (COSY, HSQC) to resolve overlapping signals from the benzofuran core and cyclopentyl group. The hydroxyl proton may appear as a broad singlet, while the carboxylic acid proton is typically absent in DO-exchanged spectra .

- IR : Confirm the presence of hydroxyl (-OH, ~3200–3600 cm) and carboxylic acid (-COOH, ~2500–3000 cm) functional groups .

- MS : High-resolution mass spectrometry (HRMS) can validate the molecular formula (CHO, m/z 246.26) .

Q. What role do the hydroxyl and carboxylic acid groups play in the compound’s reactivity?

The hydroxyl group on the cyclopentyl ring can participate in hydrogen bonding or act as a nucleophile in esterification or glycosylation reactions. The carboxylic acid group enables derivatization (e.g., amidation, salt formation) for solubility modulation or prodrug development .

Q. What solvents are suitable for solubility studies of this compound?

Preliminary solubility can be tested in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid’s hydrophilicity. For aqueous solubility, adjust pH to deprotonate the acid (e.g., sodium bicarbonate buffer). Partition coefficients (logP) should be calculated to predict lipid membrane permeability .

Q. How can computational methods predict thermochemical properties of this compound?

Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) can calculate bond dissociation energies, ionization potentials, and solvation free energies. Basis sets like 6-31G* are recommended for balancing accuracy and computational cost .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

- Stepwise protection : Protect the hydroxyl group (e.g., silylation) before introducing the carboxylic acid to prevent oxidation side reactions .

- Catalyst screening : Test palladium or copper catalysts for cyclization efficiency. For example, EDC•HCl has been used to activate carboxylic acids in anhydride formation for similar benzofuran derivatives .

- Reaction monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust conditions in real time .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Scenario : Overlapping -NMR signals from the cyclopentyl and benzofuran moieties.

- Solution : Acquire -DEPT or HSQC to assign quaternary carbons. Compare experimental data with DFT-predicted chemical shifts .

Q. What strategies are recommended for studying the compound’s biological activity in vitro?

- Target selection : Screen against enzymes with benzofuran-binding pockets (e.g., cytochrome P450s) using fluorescence-based assays.

- Cytotoxicity : Use MTT assays on cell lines (e.g., HepG2) with IC determination. Reference structurally related compounds like 2-(2’,4’-dihydroxyphenyl)-5-propenylbenzofuran for activity benchmarks .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–13). Monitor via HPLC for degradation products like cyclopentanone (oxidation) or decarboxylated derivatives .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and exothermic decomposition events .

Q. Can computational modeling predict the compound’s reactivity in catalytic systems?

- DFT-guided design : Simulate transition states for reactions like esterification or Suzuki coupling. Incorporate solvent effects (PCM model) and compare activation energies for mechanistic insights .

- Docking studies : Model interactions with biological targets (e.g., kinases) to prioritize synthetic analogs for testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.